molecular formula C13H18BClO2 B3052737 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-11-7

2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3052737
CAS No.: 445303-11-7
M. Wt: 252.55 g/mol
InChI Key: IVNMVIMOKWBLKH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a chloro-substituted aryl group at the 2-position of the dioxaborolane ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The electron-withdrawing chlorine atom at the para position and the methyl group at the meta position on the phenyl ring modulate its electronic and steric properties, influencing its applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNMVIMOKWBLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396142
Record name 1,3,2-Dioxaborolane, 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-
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Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-11-7
Record name 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-
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Record name 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(4-chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Molecular Formula : C13H18BClO2
  • Molecular Weight : 252.55 g/mol
  • CAS Number : 445303-11-7
  • Purity : Typically around 95% to 98%

The compound features a dioxaborolane structure that contributes to its stability and reactivity in various chemical reactions.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.

Table 1: Applications in Organic Synthesis

ApplicationDescription
Suzuki–Miyaura Coupling Facilitates the formation of biaryl compounds from aryl halides and boronic acids.
Synthesis of Pharmaceuticals Used as a building block for synthesizing biologically active compounds and drug candidates.
Material Science Employed in the development of new materials with specific electronic or optical properties.

Research indicates that this compound may exhibit various biological activities. Its potential therapeutic applications are being explored in several studies.

Potential Mechanisms of Action

  • Anticancer Activity : Some studies suggest that organoboron compounds can interfere with cancer cell proliferation through mechanisms involving apoptosis.
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects against certain pathogens.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the use of this compound in synthesizing novel anticancer agents. The results indicated that derivatives formed using this compound showed significant cytotoxicity against various cancer cell lines.

Case Study 2: Development of Agrochemicals

In agricultural chemistry research, this compound has been utilized to create new herbicides that demonstrate enhanced efficacy and reduced environmental impact compared to traditional agents.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and functional groups on the aryl ring:

Compound Name Substituents Key Properties Reference
2-(4-Chloro-3-methylphenyl)-dioxaborolane 4-Cl, 3-CH₃ Melting point: Not reported; ¹¹B-NMR: ~30 ppm
2-(5-Chloro-2-methylphenyl)-dioxaborolane (a-isomer) 5-Cl, 2-CH₃ Yield: 26% (oil); Synthetic route: Column chromatography
2-(2-Chloro-5-methylphenyl)-dioxaborolane (b-isomer) 2-Cl, 5-CH₃ Yield: 26% (oil); Similar reactivity to a-isomer
2-(4-Chloro-3-(hydroxymethyl)phenyl)-dioxaborolane 4-Cl, 3-CH₂OH Yield: 90% (oil); ¹H-NMR: δ 4.57 (s, -CH₂OH)
2-(4-Chloro-3-(methanesulfonyl)phenyl)-dioxaborolane 4-Cl, 3-SO₂Me Yield: 85% (m.p. 102–104°C); Used in phthalimide coupling

Key Observations :

  • Substituent Position : Chlorine at the para position (vs. meta or ortho) enhances electrophilicity, facilitating cross-coupling reactions.
  • Functional Groups : Hydroxymethyl (-CH₂OH) and methanesulfonyl (-SO₂Me) substituents enable further derivatization but may reduce solubility compared to methyl groups .

Impact of Substituent Diversity

Halogenated Derivatives
  • Fluoro-Substituted Analogs :
    • 2-(4-Fluorophenyl)-dioxaborolane : Higher solubility due to fluorine’s electronegativity; Similar ¹¹B-NMR shift (δ ~30 ppm) .
    • 2-(3-Chloro-4-fluorophenyl)-dioxaborolane : Enhanced reactivity in borylation due to dual electron-withdrawing effects .
Methoxy- and Alkoxy-Substituted Analogs
  • 2-(4-Methoxyphenyl)-dioxaborolane : Electron-donating methoxy group reduces electrophilicity, limiting cross-coupling efficiency .
  • 2-(6-Cyclopropoxynaphthalen-2-yl)-dioxaborolane : Extended aromatic system improves π-stacking in cancer drug candidates .

Trends :

  • Esterification with Pinacol : High yields (≥85%) for unhindered arylboronic acids .
  • Steric Hindrance : Bulky substituents (e.g., phthalimide) reduce yields to 36–85% .

Physicochemical Properties

Compound Melting Point (°C) ¹¹B-NMR (ppm) Solubility
2-(4-Chloro-3-methylphenyl)-dioxaborolane Not reported ~30 Moderate in THF
2-(4-Chloro-3-(methanesulfonyl)phenyl)-dioxaborolane 102–104 30.6 Low in CHCl₃
2-(4-Chloro-3-(aminomethyl)phenyl)-dioxaborolane 56 30.45 High in MeOH

Insights :

  • Melting Points : Increase with polar substituents (e.g., -SO₂Me, -NH₂) due to intermolecular H-bonding .
  • ¹¹B-NMR : All analogs show δ ~30 ppm, indicating minimal electronic perturbation from substituents .

Biological Activity

2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 445303-11-7) is an organoboron compound that has gained attention in scientific research due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18BClO2
  • Molecular Weight : 252.55 g/mol
  • Purity : 95% .

The biological activity of this compound can be attributed to its role as a versatile reagent in organic synthesis. It is primarily utilized in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial for the development of various pharmaceutical compounds and biologically active molecules .

Antimicrobial Properties

Recent studies have indicated that certain boron-containing compounds exhibit antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is limited, the structural similarities with known antimicrobial agents suggest potential activity against bacterial strains .

Enzyme Inhibition

Research has highlighted the role of boron compounds in enzyme inhibition. For instance, studies have shown that boron compounds can inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition can enhance the effectiveness of β-lactam antibiotics .

Case Studies and Research Findings

  • Antibacterial Activity : In a study evaluating various boron compounds for their ability to inhibit β-lactamases, derivatives similar to this compound demonstrated significant inhibition against resistant bacterial strains .
  • Synthetic Applications : The compound has been extensively used in the synthesis of complex organic molecules. For example:
    • Synthesis of Biaryl Compounds : These compounds are essential intermediates in pharmaceuticals and agrochemicals .
    • Development of Molecular Probes : Its application in creating molecular probes for imaging agents has been noted in biological research .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against resistant bacteria
Enzyme InhibitionInhibits β-lactamase enzymes
Organic SynthesisUsed in Suzuki–Miyaura cross-coupling reactions
Molecular ProbesDevelopment of imaging agents

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. A common method is reacting 4-chloro-3-methylbromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. The reaction requires anhydrous solvents (e.g., THF or DMF) and a base like potassium carbonate to neutralize HBr byproducts . Optimization for lab-scale synthesis includes controlling temperature (80–100°C) and reaction time (12–24 hours). Post-reaction purification involves column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and boron-ester integrity. For example, the pinacol B-O peaks appear at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 307.1 g/mol).
  • X-ray Crystallography : Resolves bond angles and confirms the dioxaborolane ring geometry, as demonstrated in structurally analogous compounds .

Q. What are its primary applications in organic synthesis?

This compound is widely used as a boronic ester in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl scaffolds. Its electron-deficient aryl group enhances reactivity in coupling with aryl halides or triflates. Applications include synthesizing pharmaceutical intermediates (e.g., kinase inhibitors) and π-conjugated materials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

Parameter Optimal Range Impact
Catalyst Loading1–5 mol% PdHigher loadings (>5%) risk side reactions (e.g., homocoupling) .
SolventTHF/H₂O or Dioxane/H₂OAqueous mixtures improve boronate solubility and reaction efficiency .
BaseCs₂CO₃ or K₃PO₄Strong bases enhance transmetallation but may degrade sensitive substrates .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies between theoretical and observed NMR peaks may arise from:

  • Steric effects : Ortho-substituents (e.g., Cl, CH₃) distort aryl ring planarity, altering chemical shifts.
  • Solvent interactions : Polar solvents (e.g., DMSO-d₆) induce peak broadening.
    Resolution :
  • Compare with DFT-calculated shifts (e.g., using Gaussian09).
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What computational methods are suitable for studying its reactivity in cross-coupling?

  • Density Functional Theory (DFT) : Models transition states for oxidative addition and transmetallation steps.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • NBO Analysis : Quantifies boron’s electrophilicity, which correlates with coupling efficiency .

Q. How does the compound’s stability vary under different storage conditions?

Condition Stability Recommendation
Ambient (25°C)Degrades ~5% over 6 monthsStore in sealed, argon-filled vials with desiccant .
Refrigerated (4°C)Stable for >1 yearPreferred for long-term storage; avoid repeated freeze-thaw cycles .

Methodological Guidance

Q. How to address low yields in scaled-up syntheses?

  • Issue : Reduced yields at >10 mmol scale due to inefficient mixing or heat dissipation.
  • Solutions :
    • Use flow reactors for continuous synthesis (residence time: 30–60 min) .
    • Replace batch stirring with ultrasonic agitation to enhance mass transfer .

Q. What strategies mitigate boron leaching in catalytic applications?

  • Chelating ligands : Use bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to stabilize Pd intermediates.
  • Additives : Introduce catalytic KI to suppress protodeboronation .

Q. How to design experiments assessing its toxicity in biological studies?

  • In vitro assays : Use HepG2 cells to measure IC₅₀ (72-hour exposure).
  • Controls : Include boronic acid analogs to isolate toxicity specific to the dioxaborolane moiety.
  • Analytical validation : Quantify intracellular boron accumulation via ICP-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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